![molecular formula C17H15NO B11864831 4-[(2-Methoxyphenyl)methyl]isoquinoline CAS No. 90136-94-0](/img/structure/B11864831.png)
4-[(2-Methoxyphenyl)methyl]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxybenzyl)isoquinoline is an organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound features a methoxybenzyl group attached to the isoquinoline core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzyl)isoquinoline can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides, catalyzed by silver, to form substituted isoquinolines . Another method involves the iodine-catalyzed successive cyclization of 2-alkynylbenzaldehyde hydrazone, which forms an iodinated azo-ylide dipole that undergoes [3+2]-cycloaddition with dimethyl acetylenedicarboxylate .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale cyclization reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. For example, palladium-catalyzed cross-coupling reactions are widely used due to their efficiency and functional group tolerance .
化学反応の分析
Types of Reactions
4-(2-Methoxybenzyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
4-(2-Methoxybenzyl)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for their analgesic and anti-inflammatory effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-(2-Methoxybenzyl)isoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in the body, modulating their activity. For example, they can inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with a similar structure but different biological activities.
Quinazoline: A related compound with a fused benzene and pyrimidine ring, known for its anticancer properties.
Benzylisoquinoline: A compound with a benzyl group attached to the isoquinoline core, similar to 4-(2-Methoxybenzyl)isoquinoline but with different substituents
Uniqueness
4-(2-Methoxybenzyl)isoquinoline is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
90136-94-0 |
|---|---|
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC名 |
4-[(2-methoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C17H15NO/c1-19-17-9-5-3-6-13(17)10-15-12-18-11-14-7-2-4-8-16(14)15/h2-9,11-12H,10H2,1H3 |
InChIキー |
CGFDRYKJHJAHHG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CC2=CN=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole](/img/structure/B11864749.png)
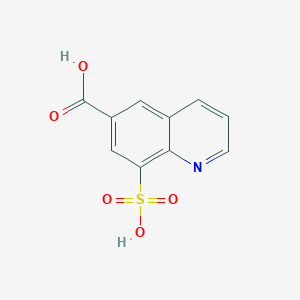
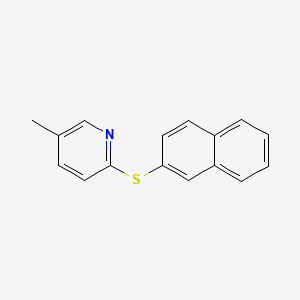

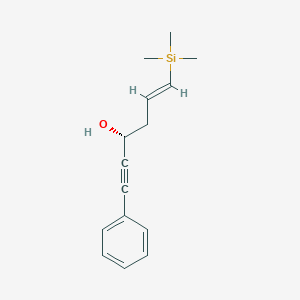
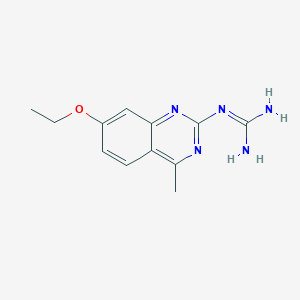
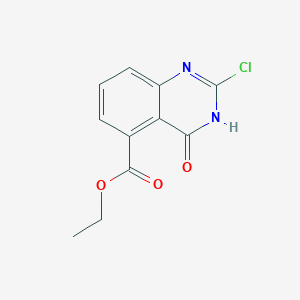


![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)
![1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B11864812.png)

![1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864843.png)
![Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester](/img/structure/B11864851.png)
